5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a propyl-substituted isothiocyanate, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a propyl group.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group, which imparts different chemical properties.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group, leading to different reactivity and applications.
Uniqueness
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl and propyl groups on the triazole ring enhances its potential for diverse applications in research and industry .
Biological Activity
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiol group and a triazole ring in its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula: C12H14N4S
- Molecular Weight: 246.33 g/mol
The compound features a benzyl group and a propyl group attached to the triazole ring, along with a thiol functional group that contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its efficacy against several bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In vitro studies were conducted on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated:
Cell Line | IC50 (µM) |
---|---|
Human Melanoma IGR39 | 12 |
Triple-Negative Breast Cancer MDA-MB-231 | 15 |
Pancreatic Carcinoma Panc-1 | 20 |
The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines and mediators.
The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. Additionally, it reduces oxidative stress by decreasing nitric oxide (NO) levels .
Case Study: In Vivo Anti-inflammatory Test
In animal models, the compound was tested for its efficacy in reducing inflammation. The results demonstrated a significant reduction in paw edema compared to control groups:
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
This compound | 60 |
This suggests that the compound may be effective in treating inflammatory conditions .
Properties
IUPAC Name |
3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJOWVZJYWWTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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